molecular formula C43H34ClNO5 B1439780 Fmoc-D-Tyr(Clt)-OH CAS No. 1272755-49-3

Fmoc-D-Tyr(Clt)-OH

Cat. No.: B1439780
CAS No.: 1272755-49-3
M. Wt: 680.2 g/mol
InChI Key: XYAWVRLFZHVTNW-RRHRGVEJSA-N
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Description

“Fmoc-D-Tyr(Clt)-OH” is a chemical compound with the molecular formula C43H34ClNO5 and a molecular weight of 680.19 . It is used in scientific research, particularly in the field of peptide synthesis.


Synthesis Analysis

The synthesis of “this compound” involves the use of the Clt (2-chlorotrityl) protecting group . This group can be selectively removed by treatment with 1% TFA in dichloromethane and silane scavenger . The partially deprotected amino acid can then be used for further derivatization .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 680.19 and a molecular formula of C43H34ClNO5 . It should be stored at -20°C for stability . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

Target of Action

Fmoc-D-Tyr(Clt)-OH is primarily used in the field of peptide synthesis . It is a key intermediate in the Fmoc/tBu solid-phase peptide synthesis , a widely used method for peptide synthesis in both research and industrial settings . The primary targets of this compound are the amino acids that are being linked together to form peptides .

Mode of Action

This compound interacts with its targets (amino acids) through a process known as coupling . This involves the formation of peptide bonds between the amino acids, which is facilitated by coupling reagents . The Fmoc group serves as a temporary protecting group that prevents unwanted reactions during the synthesis process . It is removed through a deprotection step, allowing the next amino acid to be added .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis . By manually linking amino acids together in a specific order, it allows for the creation of peptides with a defined sequence . These synthetic peptides can then interact with various biological systems, influencing a variety of biochemical pathways depending on their sequence .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the final peptide that is synthesized . Once the peptide is released from the resin support and the side-chain protecting groups are removed, it can be absorbed and distributed throughout the body . The rate of absorption, distribution, metabolism, and excretion (ADME) will depend on the properties of the specific peptide .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the peptides that are synthesized . These peptides can have a wide range of effects, from acting as signaling molecules to serving as therapeutic agents . The specific effects will depend on the sequence of the peptide and its interactions with other molecules in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as the temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions . Additionally, the stability of the compound can be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Tyr(Clt)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is used as a building block in SPPS, where it is coupled to a resin and then sequentially reacted with other protected amino acids to form a peptide chain. The Fmoc group is removed by treatment with a base, such as piperidine, to expose the amino group for further reactions. The 2-chlorotrityl group provides stability to the peptide-resin linkage, ensuring efficient synthesis and minimizing side reactions .

Cellular Effects

This compound influences various cellular processes by serving as a precursor in the synthesis of bioactive peptides. These peptides can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can act as agonists or antagonists of specific receptors, thereby affecting cell function. Additionally, these peptides can be used to study protein-protein interactions and enzyme activities within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group of D-tyrosine, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation with other amino acids. The 2-chlorotrityl group provides a stable linkage to the resin, allowing for efficient synthesis and easy cleavage of the final peptide product. This mechanism ensures high yields and purity of the synthesized peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to moisture or light can lead to degradation. In in vitro studies, peptides synthesized using this compound have shown consistent activity over time, with minimal degradation observed. In in vivo studies, the long-term effects on cellular function depend on the stability and bioavailability of the synthesized peptides .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, peptides synthesized using this compound can exhibit specific biological activities without causing toxicity. At high doses, there may be threshold effects, including potential toxicity or adverse effects. It is essential to optimize the dosage to achieve the desired biological activity while minimizing any harmful effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate peptide bond formation and cleavage. During SPPS, the Fmoc group is removed by a base, and the peptide chain is elongated through successive coupling reactions. The 2-chlorotrityl group ensures the stability of the peptide-resin linkage, allowing for efficient synthesis and purification of the final peptide product .

Transport and Distribution

Within cells and tissues, this compound and its synthesized peptides are transported and distributed through various mechanisms. These include interactions with transporters and binding proteins that facilitate their movement across cell membranes and within cellular compartments. The localization and accumulation of the synthesized peptides can influence their biological activity and effectiveness in modulating cellular processes .

Subcellular Localization

The subcellular localization of this compound and its synthesized peptides can affect their activity and function. Targeting signals and post-translational modifications can direct these peptides to specific compartments or organelles within the cell. For example, peptides may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where they can interact with specific biomolecules and exert their effects .

Properties

IUPAC Name

(2R)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAWVRLFZHVTNW-RRHRGVEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128542
Record name D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-49-3
Record name D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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